molecular formula C24H20ClN3O4 B2365434 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,6-dimethoxybenzamide CAS No. 899980-09-7

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,6-dimethoxybenzamide

Cat. No. B2365434
M. Wt: 449.89
InChI Key: LKEFDCWWZDEKSF-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,6-dimethoxybenzamide, also known as CM-272, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

Synthesis and Chemical Properties

A novel method for synthesizing quinazolinones, involving a palladium-catalyzed domino reaction, highlights the chemical's significance in creating complex molecular structures through efficient pathways. This method facilitates the generation of (η(3)-benzyl)palladium species, emphasizing the chemical's utility in organic synthesis and the development of new synthetic routes for pharmaceuticals (Hidemasa Hikawa et al., 2012).

Antimicrobial Activity

Compounds structurally related to the specified chemical have shown potential antimicrobial properties. For instance, derivatives of quinazolinone were synthesized with the aim of developing antimicrobials, demonstrating activity against various strains of human pathogenic microorganisms. This suggests the chemical's role in exploring new antimicrobial agents (G. Saravanan et al., 2015).

Antitumor Activity

Quinazolinone and its derivatives have also been evaluated for antitumor activity, with certain compounds displaying significant growth inhibition across various cancer cell lines. This points to the chemical's potential in cancer research and therapy, particularly in identifying novel compounds with broad-spectrum antitumor properties (A. Alanazi et al., 2014).

DNA-Binding Properties

Research into N-alkylanilinoquinazoline derivatives has revealed significant DNA interaction, suggesting the use of quinazolinone-based compounds as potential DNA intercalative agents. This highlights the role of such chemicals in studying DNA-binding mechanisms and their implications in therapeutic development (A. Garofalo et al., 2010).

Chemical Reaction Studies

Investigations into the reactions of related compounds have provided insights into the formation of various heterocyclic compounds, demonstrating the versatility of quinazolinone derivatives in synthesizing a wide range of chemical entities. This research underlines the importance of such chemicals in developing new synthetic methodologies and understanding chemical reaction mechanisms (Isao Shibuya, 1981).

properties

IUPAC Name

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,6-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4/c1-14-26-18-8-5-4-7-16(18)24(30)28(14)15-11-12-17(25)19(13-15)27-23(29)22-20(31-2)9-6-10-21(22)32-3/h4-13H,1-3H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEFDCWWZDEKSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C=CC=C4OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,6-dimethoxybenzamide

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